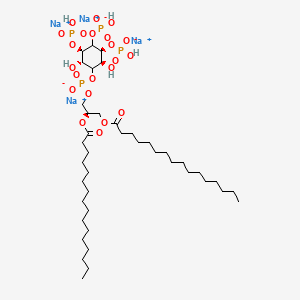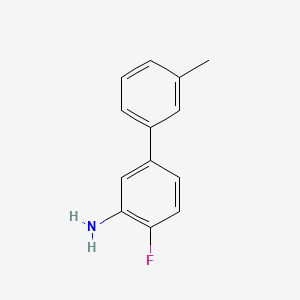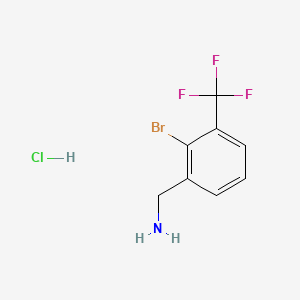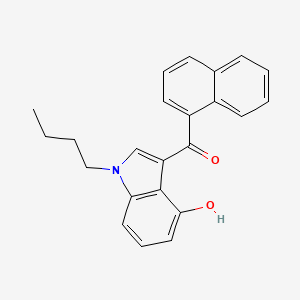
JWH 073 N-(4-hydroxybutyl) metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 073 N-(4-hydroxybutyl) metabolite is a major urinary metabolite of JWH 073, characterized by monohydroxylation of the N-alkyl chain . This metabolite is expected to be produced based on the metabolism of the closely-related JWH 015 and JWH 018 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated .
Synthesis Analysis
The synthesis of JWH 073 N-(4-hydroxybutyl) metabolite involves monohydroxylation of the N-alkyl chain . This process is based on the metabolism of the closely-related JWH 015 and JWH 018 .Molecular Structure Analysis
The molecular formula of JWH 073 N-(4-hydroxybutyl) metabolite is C23H21NO2 . The molecular weight is 343.4 . The formal name is [1-(4-hydroxybutyl)-1H-indol-3-yl]-1-naphthalenyl-methanone .Chemical Reactions Analysis
The primary chemical reaction involved in the metabolism of JWH 073 to produce JWH 073 N-(4-hydroxybutyl) metabolite is monohydroxylation . This reaction occurs on the N-alkyl chain of the parent compound .Physical And Chemical Properties Analysis
JWH 073 N-(4-hydroxybutyl) metabolite is a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF), with solubility of approximately 30 mg/ml in DMSO and DMF and approximately 0.5 mg/ml in ethanol . It is sparingly soluble in aqueous buffers .科学的研究の応用
Forensic Toxicology
JWH 073 N-(4-hydroxybutyl) metabolite: is a significant compound in the field of forensic toxicology. As a major urinary metabolite of JWH 073, it is characterized by monohydroxylation of the N-alkyl chain . This metabolite is almost completely glucuronidated in urine samples, which is a crucial factor for forensic analysis . The detection and quantification of this metabolite can be pivotal in legal cases involving the use of synthetic cannabinoids, as it serves as a biomarker for consumption.
Analytical Reference Standards
In analytical chemistry, JWH 073 N-(4-hydroxybutyl) metabolite is used as a certified reference material . It is essential for calibrating instruments and validating methods in laboratories, particularly for gas chromatography (GC) and liquid chromatography (LC) . This ensures accuracy and consistency in analytical results, which is vital for research and quality control.
Cannabinoid Receptor Research
The parent compound of this metabolite, JWH 073, is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite itself can be used in scientific studies to understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids. This research can contribute to the development of new therapeutic agents that target cannabinoid receptors.
Drug Abuse Research
JWH 073 N-(4-hydroxybutyl) metabolite: is also relevant in the study of drug abuse . It helps researchers understand the metabolism and excretion of synthetic cannabinoids. By studying this metabolite, scientists can gain insights into the long-term effects of these substances on the human body, which is crucial for developing effective treatment strategies for addiction.
Mass Spectrometry Applications
This metabolite is used as an internal standard for the quantification of JWH 073 by GC or LC-mass spectrometry (MS) . Its stable isotopic labels allow for precise measurement in mass spectrometric analyses, which is essential for both qualitative and quantitative studies in various fields of chemistry and biochemistry.
Synthetic Cannabinoid Identification
The metabolite plays a role in the identification of synthetic cannabinoids in various matrices . It is used to confirm the presence of JWH 073 in biological samples, environmental samples, or seized materials. This is particularly important for law enforcement and public health officials monitoring the use and spread of synthetic cannabinoids.
作用機序
Target of Action
The primary target of JWH 073 N-(4-hydroxybutyl) metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes.
Mode of Action
JWH 073 N-(4-hydroxybutyl) metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of biochemical reactions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 |
Source


|
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335161-14-3 |
Source


|
| Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 N-(4-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)


![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)





